molecular formula C19H16F3NO4 B13540257 (R)-Fmoc-2-trifluoromethyl-alanine

(R)-Fmoc-2-trifluoromethyl-alanine

Cat. No.: B13540257
M. Wt: 379.3 g/mol
InChI Key: WDBDMOCINHCAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Fmoc-2-trifluoromethyl-alanine is a derivative of alanine, an amino acid, where the hydrogen atom on the alpha carbon is replaced by a trifluoromethyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique properties, including increased hydrophobicity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-trifluoromethyl-alanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available alanine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like sodium hydride (NaH).

    Fmoc Protection: The amino group of the resulting 2-trifluoromethyl-alanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of ®-Fmoc-2-trifluoromethyl-alanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the reagents and intermediates.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-trifluoromethyl-alanine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used.

Major Products

The major products formed from these reactions include various derivatives of ®-Fmoc-2-trifluoromethyl-alanine, which can be further utilized in peptide synthesis and other applications.

Scientific Research Applications

®-Fmoc-2-trifluoromethyl-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein structure and function due to its ability to introduce hydrophobicity and stability.

    Medicine: It is explored for its potential therapeutic applications, including drug design and development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-trifluoromethyl-alanine involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The trifluoromethyl group increases hydrophobic interactions, while the Fmoc group provides protection during synthesis. The compound can interact with various molecular targets and pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-2-fluoromethyl-alanine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    ®-Fmoc-2-chloromethyl-alanine: Contains a chloromethyl group.

    ®-Fmoc-2-bromomethyl-alanine: Contains a bromomethyl group.

Uniqueness

®-Fmoc-2-trifluoromethyl-alanine is unique due to the presence of the trifluoromethyl group, which imparts increased hydrophobicity and stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced stability and hydrophobic interactions.

Properties

Molecular Formula

C19H16F3NO4

Molecular Weight

379.3 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)

InChI Key

WDBDMOCINHCAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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